Structural Divergence at the N2 Pharmacophore: Isobutyl versus Pyridin-3-ylmethyl Substitution
The target compound differs from the most closely related, biologically characterized analog—N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 868981-38-8)—solely at the N2 substituent: an isobutyl group replaces the pyridin-3-ylmethyl moiety . In the DPP9 chemotype series, the pyridin-3-ylmethyl analog exhibits high selectivity for DPP9 over DPP8 and DPP4, attributed to specific polar contacts within the S2 subsite . The isobutyl group eliminates the pyridine nitrogen's hydrogen-bonding capacity, predicting altered binding kinetics and selectivity profiles. However, no head-to-head biochemical comparison between these two analogs has been published.
| Evidence Dimension | N2-substituent chemical structure |
|---|---|
| Target Compound Data | R = isobutyl (-CH₂CH(CH₃)₂); aliphatic, hydrophobic, no H-bond donor/acceptor capability beyond the amide NH |
| Comparator Or Baseline | Comparator: N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 868981-38-8); R = pyridin-3-ylmethyl; aromatic heterocycle with H-bond acceptor (pyridine N) and π-stacking potential |
| Quantified Difference | Qualitative physicochemical divergence: cLogP (predicted) ~1.5 vs. ~0.8; topological polar surface area ~113 Ų vs. ~130 Ų (calculated via standard cheminformatic tools) |
| Conditions | In silico comparison; no paired experimental data available |
Why This Matters
For procurement decisions, the isobutyl variant offers a distinct physicochemical profile (increased lipophilicity, reduced polar surface area) that may confer different membrane permeability and off-target liability compared to the pyridinylmethyl analog, warranting its evaluation as a complementary tool compound.
